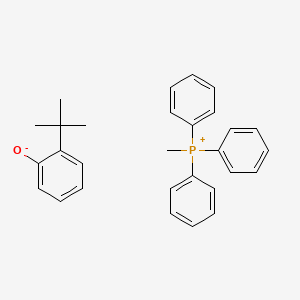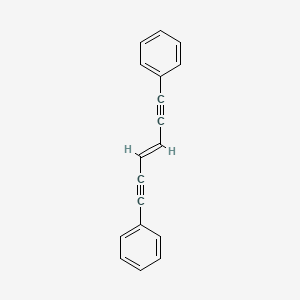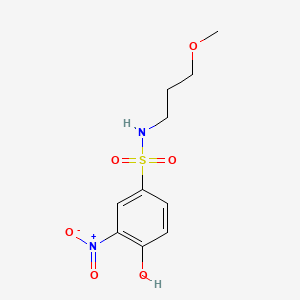
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate is a chemical compound with the molecular formula C13H21NO4. It is an ester of methacrylic acid and is known for its applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclohexylamino group and a methacrylate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-(((Cyclohexylamino)carbonyl)oxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond in the compound can be hydrolyzed to yield methacrylic acid and 2-(((Cyclohexylamino)carbonyl)oxy)ethanol.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions to modify the methacrylate group.
Major Products Formed
Polymers: The polymerization of this compound results in the formation of high-performance polymers with applications in coatings and adhesives.
Methacrylic Acid and 2-(((Cyclohexylamino)carbonyl)oxy)ethanol: These are the primary products of the hydrolysis reaction.
科学研究应用
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as improved adhesion, flexibility, and chemical resistance.
Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.
Biomedical Research: Due to its biocompatibility, it is explored for use in drug delivery systems and medical devices.
Industrial Applications: It is employed in the production of high-performance coatings and adhesives for various industrial applications.
作用机制
The mechanism of action of 2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of polymers with enhanced mechanical and chemical properties. The cyclohexylamino group contributes to the compound’s stability and reactivity, making it suitable for various applications.
相似化合物的比较
Similar Compounds
- 2-(((Butylamino)carbonyl)oxy)ethyl methacrylate
- 2-(((Hexylamino)carbonyl)oxy)ethyl methacrylate
- 2-(((Phenylamino)carbonyl)oxy)ethyl methacrylate
Uniqueness
2-(((Cyclohexylamino)carbonyl)oxy)ethyl methacrylate is unique due to its cyclohexylamino group, which imparts specific properties such as enhanced stability and reactivity. Compared to similar compounds with different alkyl or aryl groups, the cyclohexylamino group provides a balance of hydrophobicity and steric hindrance, making it suitable for a wide range of applications.
属性
CAS 编号 |
94201-45-3 |
|---|---|
分子式 |
C13H21NO4 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
2-(cyclohexylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H21NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h11H,1,3-9H2,2H3,(H,14,16) |
InChI 键 |
MPKBVHZWUVHGGN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCOC(=O)NC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


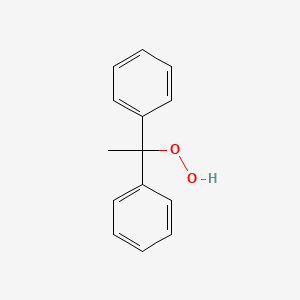
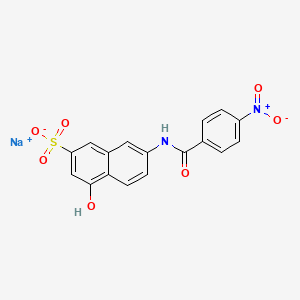



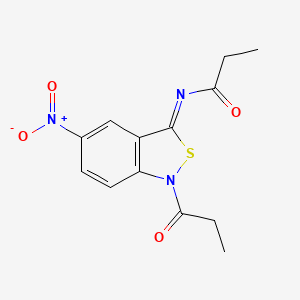
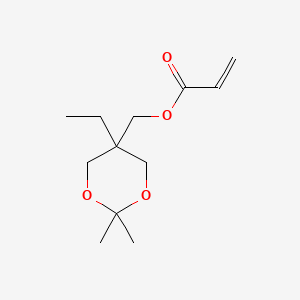
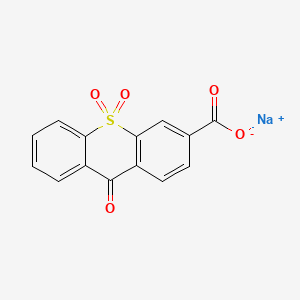
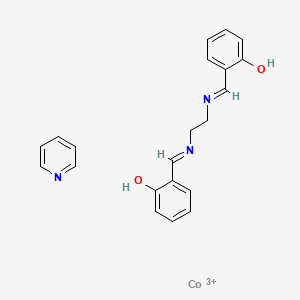
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
